molecular formula C19H23ClN2O3 B7604887 2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide

2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide

Cat. No.: B7604887
M. Wt: 362.8 g/mol
InChI Key: QKCLKERTKGPMOB-UHFFFAOYSA-N
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Description

2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains an adamantyl group, which is a bulky, diamond-like structure, and a chlorobenzamide moiety, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Adamantylamine Intermediate: Adamantane is first converted to 1-adamantylamine through a series of reactions, including halogenation and amination.

    Coupling with Chlorobenzoyl Chloride: The adamantylamine intermediate is then reacted with 5-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantyl ketones, while reduction can produce adamantylamines.

Scientific Research Applications

2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide involves its interaction with specific molecular targets, such as ion channels or enzymes. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. Once inside the cell, it can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(1-Adamantylamino)-2-oxoethoxy]-5-chlorobenzamide stands out due to its specific combination of an adamantyl group and a chlorobenzamide moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(1-adamantylamino)-2-oxoethoxy]-5-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3/c20-14-1-2-16(15(6-14)18(21)24)25-10-17(23)22-19-7-11-3-12(8-19)5-13(4-11)9-19/h1-2,6,11-13H,3-5,7-10H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCLKERTKGPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=C(C=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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